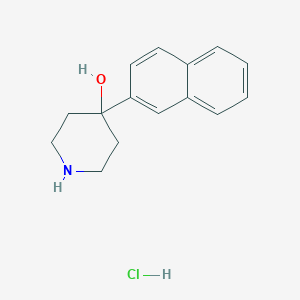
2-Piperidin-4-ylmethyl-4-trifluoromethyl-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidin-4-ylmethyl-4-trifluoromethyl-pyrimidine is a chemical compound with the molecular formula C11H14F3N3. It is a heterocyclic compound containing both piperidine and pyrimidine rings, which are significant in medicinal chemistry due to their presence in various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-4-ylmethyl-4-trifluoromethyl-pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a trifluoromethylated pyrimidine precursor. The reaction conditions often include the use of catalysts such as iron complexes and reducing agents like phenylsilane .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and cost-effective. These methods often involve multi-step synthesis processes that include hydrogenation, cyclization, and reduction reactions. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Piperidin-4-ylmethyl-4-trifluoromethyl-pyrimidine undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully saturated compounds .
Scientific Research Applications
2-Piperidin-4-ylmethyl-4-trifluoromethyl-pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-Piperidin-4-ylmethyl-4-trifluoromethyl-pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine hydrochloride
- 2-(Piperidin-4-yl)-4-(trifluoromethyl)pyrimidine
Uniqueness
Compared to similar compounds, 2-Piperidin-4-ylmethyl-4-trifluoromethyl-pyrimidine is unique due to its specific trifluoromethyl and piperidine substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H14F3N3 |
|---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
2-(piperidin-4-ylmethyl)-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)9-3-6-16-10(17-9)7-8-1-4-15-5-2-8/h3,6,8,15H,1-2,4-5,7H2 |
InChI Key |
AHZPIQMCUVGIDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2=NC=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


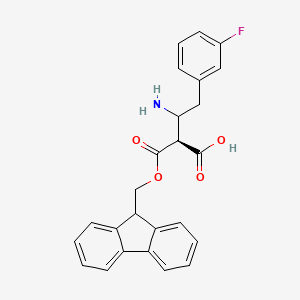
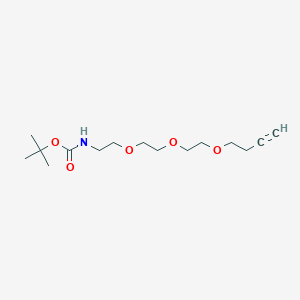
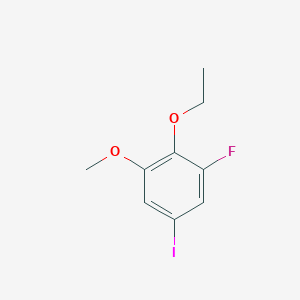
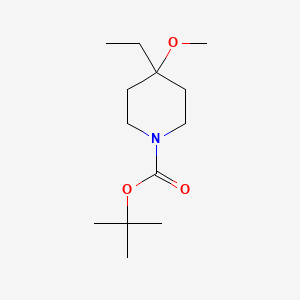

![Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate](/img/structure/B14011665.png)



![3-{[(e)-(4-Methoxyphenyl)methylidene]amino}phenol](/img/structure/B14011684.png)

![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14011698.png)
![8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one](/img/structure/B14011709.png)
